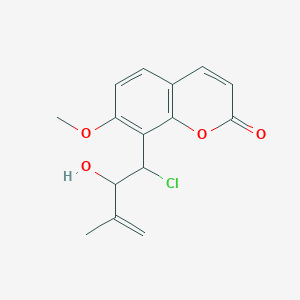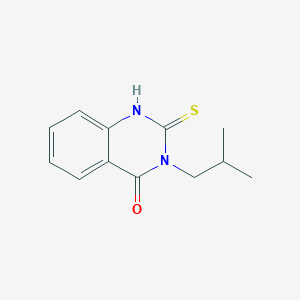
3-异丁基-2-巯基-3H-喹唑啉-4-酮
描述
3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C12H14N2OS . It is a derivative of quinazolinone, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For instance, 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea .Molecular Structure Analysis
The molecular structure of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one consists of a benzene ring fused with a 2-pyrimidinone ring . The molecular weight of this compound is 234.32 g/mol.Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones can react with metal ions, undergo Mannich reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one can be inferred from its molecular structure. It has a molecular weight of 234.32 g/mol and a molecular formula of C12H14N2OS .科学研究应用
抗菌和抗真菌活性
已发现3-异丁基-2-巯基-3H-喹唑啉-4-酮衍生物具有显著的抗菌和抗真菌活性。通过合成这些化合物并对其进行针对各种致病菌和真菌的测试,证明了这一点(Alagarsamy et al., 2004)。
抗肿瘤和抗癌特性
研究已确定某些2-巯基-3H-喹唑啉酮类似物为活性抗癌剂。这些化合物,包括3-异丁基-2-巯基-3H-喹唑啉-4-酮,在体外抗肿瘤活性中显示出疗效,突显了它们在癌症治疗中的潜力(Khalil et al., 2003); (Hamid et al., 2001)。
单胺氧化酶抑制
一系列2-巯基-4(3H)-喹唑啉酮衍生物已合成并评估其作为单胺氧化酶(MAO)抑制剂的潜力。这些发现表明它们在治疗帕金森病等神经退行性疾病中的应用(Qhobosheane et al., 2018)。
抗叶酸受体还原酶抑制剂
已将2-取代巯基-喹唑啉-4(3H)-酮类似物作为有前途的叶酸还原酶(DHFR)抑制剂。这些抑制剂在抗菌、抗寄生虫和抗癌剂中尤为重要(El-Subbagh & Sabry, 2021)。
新型衍生物的合成
已开发出先进的合成技术来构建新型喹唑啉-4(3H)-酮。这些方法突显了这些化合物在各种药物化学领域的多功能应用(Jiang et al., 2014)。
利尿剂
已研究喹唑啉-4(3H)-酮衍生物的利尿活性,表明它们在治疗与液体潴留有关的疾病中的潜在用途(Maarouf et al., 2004)。
作用机制
Target of Action
The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . The compound has shown broad-spectrum antimicrobial activity, making it effective against a variety of bacterial strains .
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation, a key factor in bacterial growth and survival . It achieves this by interfering with the quorum sensing system of Pseudomonas aeruginosa, a communication system that bacteria use to coordinate behavior . This interference prevents the bacteria from forming biofilms, which are protective structures that can enhance their resistance to antibiotics .
Biochemical Pathways
The compound affects several biochemical pathways related to bacterial virulence. For instance, it decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . It also curtails the production of exopolysaccharides, major components of the matrix that binds biofilm components together . Additionally, it impedes the twitching motility of Pseudomonas cells, a trait that enhances their pathogenicity and invasion potential .
未来方向
The future directions for research on 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and other quinazolinone derivatives are likely to involve further exploration of their biological activities and potential applications in medicine . The development of new synthesis methods and the study of their chemical reactions could also be areas of future research .
生化分析
Biochemical Properties
3-Isobutyl-2-mercapto-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cellular phosphorylation, thereby affecting signal transduction pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Isobutyl-2-mercapto-3H-quinazolin-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in conformational changes that either enhance or inhibit the biomolecule’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
3-Isobutyl-2-mercapto-3H-quinazolin-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, it can modulate the activity of enzymes involved in energy metabolism, leading to changes in ATP production and overall cellular energy balance.
Transport and Distribution
The transport and distribution of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with DNA and regulatory proteins, or it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Subcellular Localization
The subcellular localization of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding.
属性
IUPAC Name |
3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUKOKQKYFARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350011 | |
| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117038-39-8 | |
| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


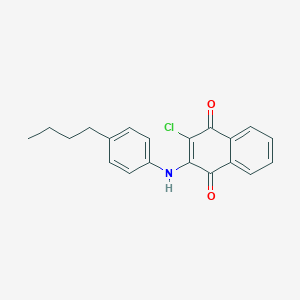
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
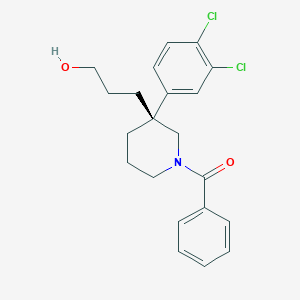

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
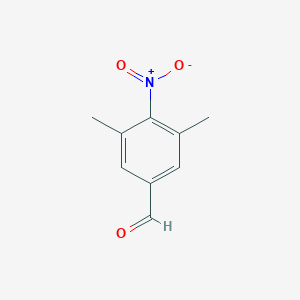

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

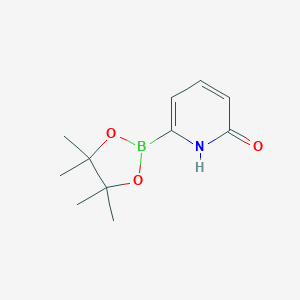

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
